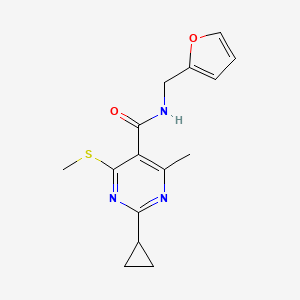
2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Imaging and Neuroinflammation
PET imaging techniques have advanced with the development of specific radiotracers targeting microglia-specific markers, such as CSF1R, to image neuroinflammation in vivo. This is crucial for understanding neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
DNA Binding and Antiprotozoal Activity
Furan derivatives, such as 2,5-bis(4-guanylphenyl)furan, have shown significant DNA-binding affinity and antiprotozoal activity. This highlights the potential of furan-based compounds in developing therapeutics against pathogens like Pneumocystis carinii (Laughton et al., 1995).
Anticancer Properties
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with furan derivatives, have been synthesized and shown potent in vitro and in vivo activity against trypanosomal and plasmodial infections, indicating their potential as anticancer agents (Ismail et al., 2004).
Amplification of Phleomycin
Research on pyridinylpyrimidines with furan derivatives has revealed their role as amplifiers of phleomycin against Escherichia coli, suggesting a potential application in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Cognitive Disorders Treatment
Furan-based compounds, such as TC-5619, have been identified as selective α7 nicotinic acetylcholine receptor agonists, showing promise for treating cognitive impairment associated with neurological disorders. Their selective activation of the α7 receptor subtype over others indicates potential for specificity in treatment approaches (Mazurov et al., 2012).
特性
IUPAC Name |
2-cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-12(14(19)16-8-11-4-3-7-20-11)15(21-2)18-13(17-9)10-5-6-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXNFATWDBMWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
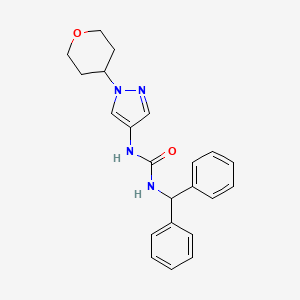
![2,5-difluoro-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2836071.png)
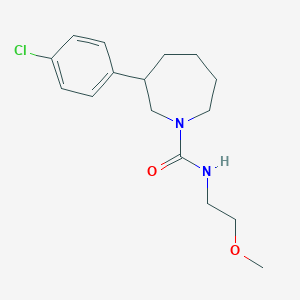
![2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2836073.png)
![3-(3-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2836074.png)
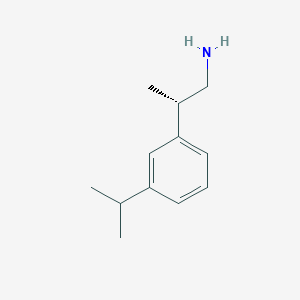
![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2836077.png)
![2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2836080.png)
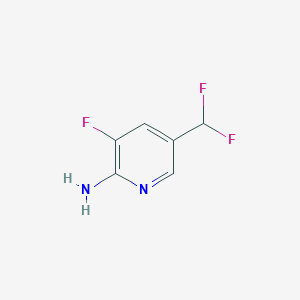
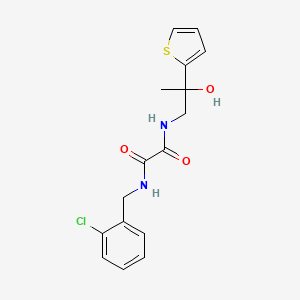
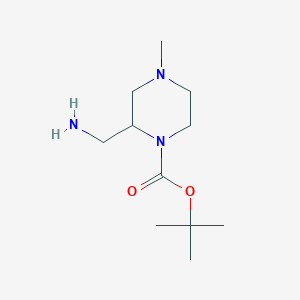
![N-(3-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2836085.png)
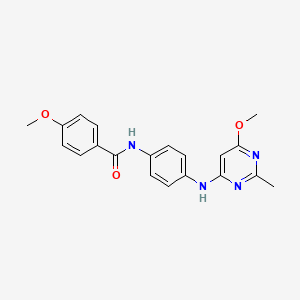
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2836093.png)
